molecular formula C23H26ClN3O2S B5007705 1-[2-[3-(furan-2-yl)-5-[4-(2-methylpropyl)phenyl]-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride

1-[2-[3-(furan-2-yl)-5-[4-(2-methylpropyl)phenyl]-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride

Cat. No.: B5007705
M. Wt: 444.0 g/mol
InChI Key: KEXFPVYTNVKPNW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furyl group (a furan ring), a phenyl group (a benzene ring), a pyrazol group (a five-membered ring with two nitrogen atoms), and a thiazol group (a five-membered ring with one nitrogen atom and one sulfur atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the types of bonds between them. The presence of multiple aromatic rings (the furyl, phenyl, and thiazol rings) would likely make the molecule relatively flat and rigid. The presence of the pyrazol ring could introduce some three-dimensionality into the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the furyl group could undergo electrophilic aromatic substitution reactions, and the pyrazol group could participate in nucleophilic addition reactions . The thiazol group could also be reactive, particularly at the sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity (fat-solubility), which could influence its absorption and distribution in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity and toxicity. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future research could explore the synthesis, reactivity, and biological activity of this compound, potentially leading to the development of new drugs or materials .

Properties

IUPAC Name

1-[2-[3-(furan-2-yl)-5-[4-(2-methylpropyl)phenyl]-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S.ClH/c1-14(2)12-17-7-9-18(10-8-17)19-13-20(21-6-5-11-28-21)26(25-19)23-24-15(3)22(29-23)16(4)27;/h5-11,14,20H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXFPVYTNVKPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(CC(=N2)C3=CC=C(C=C3)CC(C)C)C4=CC=CO4)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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